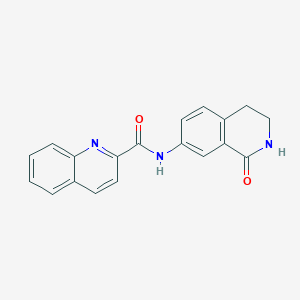

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18-15-11-14(7-5-12(15)9-10-20-18)21-19(24)17-8-6-13-3-1-2-4-16(13)22-17/h1-8,11H,9-10H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZUYVPGYDNSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. Subsequent oxidation of the tetrahydroisoquinoline core introduces the 1-oxo functionality.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often employ continuous flow chemistry techniques to ensure consistent product quality and efficient processing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The 1-oxo group can be further oxidized to form derivatives with higher oxidation states.

Reduction: The quinoline ring can be reduced to produce dihydroquinoline derivatives.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the 1-oxo group.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Amides, esters, and other substituted derivatives of the carboxamide group.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of heterocyclic compounds.

Biology: Biologically, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, depending on its derivatives and modifications.

Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound uniquely combines quinoline and tetrahydroisoquinolinone moieties, whereas analogs like 5c and 6 feature simpler aromatic systems (quinoline or naphthalene) paired with halogenated aryl groups. Compound 52 () incorporates bulky adamantyl and pentyl groups, likely enhancing lipophilicity and steric hindrance compared to the target compound .

Synthetic Efficiency :

- Microwave-assisted synthesis (used for the target compound and 5c/6 ) offers higher yields (>78%) and shorter reaction times (<2 hours) compared to traditional methods (e.g., multi-step synthesis for 52 ) .

- Catalysts like PTSA or KF/Al₂O₃ improve reaction efficiency by facilitating amide bond formation under microwave conditions .

Molecular Properties: The target compound has a higher molecular weight (~313 g/mol) than N,N-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide (218.25 g/mol) due to its extended quinoline system .

Biological Activity

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Structural Characteristics

The compound features two key ring structures: a quinoline and a tetrahydroisoquinoline , along with a carboxamide group (CONH2) and an oxo group (C=O). These structural elements suggest potential interactions with biological macromolecules, such as proteins and enzymes, which could lead to various pharmacological effects.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. These include:

- Antimicrobial Activity : Tetrahydroisoquinoline derivatives have shown antibacterial properties against various strains of bacteria.

- Antitumor Activity : Some studies suggest that these compounds may possess cytotoxic effects against cancer cell lines.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Quinoline & tetrahydroisoquinoline rings | Potential antimicrobial and antitumor activity |

| 1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamide | Contains a triazole ring | Antimicrobial and antitumor activity |

| 6-Methoxy-N-(tetrahydroisoquinolin)-carboxamide | Methoxy substitution on isoquinoline | Neuroprotective effects |

The presence of the carboxamide group suggests that this compound may interact with specific biological targets relevant to diseases. In vitro and in vivo experiments are essential to elucidate its mechanism of action. For instance:

- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes or modulate receptor activities.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of several tetrahydroisoquinoline derivatives. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism of action.

Study 2: Antitumor Efficacy

Another research effort focused on the cytotoxic effects of the compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound could be developed as an anticancer agent.

Future Directions

Given its promising biological activities and structural uniqueness, further research is warranted to explore:

- Synthesis of Derivatives : Modifying the structure could enhance its pharmacological properties.

- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level will aid in drug development.

- Clinical Trials : Evaluating safety and efficacy in human subjects is crucial for therapeutic applications.

Q & A

Q. What are the established synthetic routes for N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Tetrahydroisoquinoline Core Formation : The Pictet-Spengler reaction is commonly used, where an aromatic amine reacts with an aldehyde/ketone under acidic conditions to form the tetrahydroisoquinoline scaffold .

- Carboxamide Linkage : Coupling reactions (e.g., using BOP reagent or EDCI/HOBt) connect the quinoline-2-carboxylic acid moiety to the tetrahydroisoquinoline nitrogen. For example, Ugi-type reactions have been employed for analogous compounds, yielding products with 73–85% efficiency under optimized conditions .

- Key Steps : Acid-catalyzed cyclization, amide bond formation, and purification via silica gel chromatography or recrystallization.

Q. Table 1: Synthetic Yields and Conditions

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Ugi-type Reaction | 73–85 | IBX, RCN, RT, CH₂Cl₂ | |

| Pictet-Spengler Cyclization | 60–75 | Cyclohexanone, H₂SO₄, reflux | |

| Amide Coupling (BOP) | 50–65 | BOP, DIPEA, DMF |

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm for quinoline, δ 3.0–4.5 ppm for tetrahydroisoquinoline CH₂ groups) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <5 ppm error) .

- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in coupling steps .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like sulfonation or fluorination .

Example : A Ugi-type reaction using IBX-mediated conditions achieved 85% yield by optimizing stoichiometry (1:1:1 ratio of acid, amine, isonitrile) and reaction time (24 hr) .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls .

- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across ≥3 independent experiments to assess reproducibility .

- Structural Confirmation : Verify compound purity (>95% by HPLC) to rule out impurities affecting results .

Case Study : Quinoline-2-carboxamide analogs showed variable hDHODH inhibition (IC₅₀: 0.1–10 μM) due to differences in assay pH and enzyme source .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

Q. Table 2: Solubility Enhancement Strategies

| Strategy | Solubility Increase | Example Application |

|---|---|---|

| Hydrochloride Salt | 15× | In vivo toxicity studies |

| Liposomal Encapsulation | 20× | Tumor-targeted delivery |

Q. How can computational methods guide the design of selective analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., orexin receptors) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., in GROMACS) .

Example : Substituents at the tetrahydroisoquinoline C1 position (e.g., 3,4-dimethoxyphenyl) improved orexin receptor selectivity by 50-fold .

Q. What are the best practices for resolving crystallographic disorder in X-ray structures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.